1,5-dimethylimidazolidine-2,4-dione
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Overview
Description
1,5-Dimethylimidazolidine-2,4-dione, also known as dimethylhydantoin, is an organic compound belonging to the class of imidazolidinediones. It is a white crystalline solid with a molecular formula of C5H8N2O2. This compound is notable for its applications in various fields, including as a precursor in the synthesis of other chemicals and as a preservative in cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethylimidazolidine-2,4-dione can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine ring. The reaction conditions typically include:
Reactants: Dimethylamine, glyoxal
Catalyst/Base: Sodium hydroxide or potassium hydroxide
Solvent: Water or ethanol
Temperature: 50-70°C
Reaction Time: 2-4 hours
The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the cyclization reaction under controlled temperature and pressure conditions. The product is continuously extracted and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can yield imidazolidine derivatives with different substitution patterns.
Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides.
Major Products
The major products formed from these reactions include various substituted imidazolidinediones, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
1,5-Dimethylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its use in drug formulations as a stabilizer or preservative.
Industry: Employed in the cosmetics industry as a preservative due to its ability to release formaldehyde slowly, which helps in preventing microbial growth.
Mechanism of Action
The mechanism by which 1,5-dimethylimidazolidine-2,4-dione exerts its effects, particularly its antimicrobial action, involves the slow release of formaldehyde. This release creates an environment that is inhospitable to microorganisms, thereby preserving the product. The molecular targets include microbial cell walls and proteins, which are disrupted by the formaldehyde, leading to cell death.
Comparison with Similar Compounds
1,5-Dimethylimidazolidine-2,4-dione can be compared with other imidazolidinediones such as:
1,3-Dimethylimidazolidine-2,4-dione: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
5,5-Dimethylhydantoin: Another related compound with different functional groups, used similarly in industrial applications.
1,3-Diiodo-5,5-dimethylimidazolidine-2,4-dione: Contains iodine atoms, making it useful in specific chemical reactions and applications.
The uniqueness of this compound lies in its balance of stability and reactivity, making it versatile for various applications in both research and industry.
Properties
CAS No. |
17374-27-5 |
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Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
1,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H8N2O2/c1-3-4(8)6-5(9)7(3)2/h3H,1-2H3,(H,6,8,9) |
InChI Key |
MTZDUNZYSCZQFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(=O)N1C |
Purity |
95 |
Origin of Product |
United States |
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